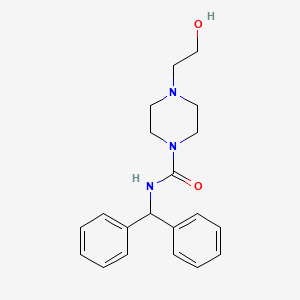

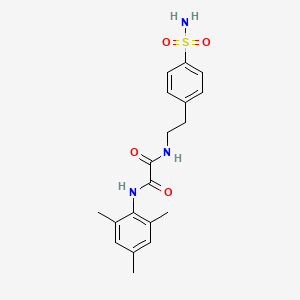

![molecular formula C15H13NO3 B2449648 2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 6914-97-2](/img/structure/B2449648.png)

2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Descripción general

Descripción

“2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a chemical compound . It has been evaluated as an antitumor agent . Its molecular formula is C15H13NO3 .

Synthesis Analysis

The synthesis of isoquinoline-1,3(2H,4H)-dione compounds has attracted extensive attention from synthetic chemists . They aim to find simple, mild, green, and efficient synthetic methods . A series of ten N-(hydroxyalkyl) naphthalimides, including “2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione”, were prepared following an established procedure .Molecular Structure Analysis

The molecular structure of “2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is represented by the molecular formula C15H13NO3 .Chemical Reactions Analysis

The compound has shown significant cytotoxicity in 8 out of 13 cell lines employed . It induced cell cycle arrest and apoptosis . It also significantly inhibited DNA and RNA synthesis in S-180 .Physical And Chemical Properties Analysis

The average mass of the compound is 255.269 Da and the mono-isotopic mass is 255.089539 Da .Aplicaciones Científicas De Investigación

- Isoquinoline derivatives have shown promise as potential anticancer agents. Researchers investigate their ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways .

- Isoquinolines have been studied for their neuroprotective properties. They may help prevent neurodegenerative diseases by modulating neurotransmitter systems, reducing oxidative stress, and promoting neuronal survival .

- Isoquinolines often exhibit anti-inflammatory effects. Researchers explore their potential in managing inflammatory conditions, such as arthritis, by inhibiting pro-inflammatory cytokines and enzymes .

- Isoquinolines have demonstrated antimicrobial activity against bacteria, fungi, and parasites. Investigating this derivative’s effectiveness against specific pathogens could lead to novel antimicrobial agents .

- Isoquinolines may act as analgesics by modulating pain perception pathways. Researchers study their potential to alleviate pain and improve quality of life for patients .

- Isoquinolines can influence neurotransmitter systems in the brain. Researchers explore their psychopharmacological effects, including potential antidepressant, anxiolytic, or cognition-enhancing properties .

Anticancer Properties

Neuroprotective Effects

Anti-Inflammatory Activity

Antimicrobial Applications

Analgesic and Antinociceptive Effects

Psychopharmacological Investigations

Mecanismo De Acción

Direcciones Futuras

Isoquinoline-1,3(2H,4H)-dione compounds have attracted extensive attention from synthetic chemists . They aim to find simple, mild, green, and efficient synthetic methods . This suggests that there is ongoing research in this area, and future directions may include the development of new synthetic methods and further exploration of the compound’s potential uses.

Propiedades

IUPAC Name |

2-(3-hydroxypropyl)benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-9-3-8-16-14(18)11-6-1-4-10-5-2-7-12(13(10)11)15(16)19/h1-2,4-7,17H,3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOPSCVGIXLTNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2449565.png)

![2-amino-N-[(2-chlorophenyl)methyl]-6-methylbenzene-1-sulfonamide](/img/structure/B2449566.png)

![4-[(cyclopropylcarbonyl)amino]-N-(4-methylcyclohexyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2449569.png)

![6-Ethyl-5-fluoro-N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2449577.png)

![2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol](/img/structure/B2449581.png)

![(1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2449584.png)

![3-allyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2449587.png)

![3-(1-(Benzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2449588.png)